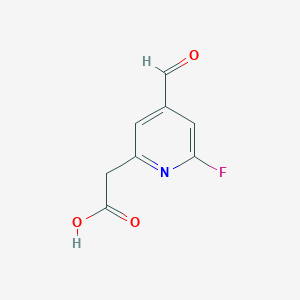
(6-Fluoro-4-formylpyridin-2-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Fluoro-4-formylpyridin-2-YL)acetic acid is a chemical compound that features a pyridine ring substituted with a fluoro group at the 6-position, a formyl group at the 4-position, and an acetic acid moiety at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-4-formylpyridin-2-YL)acetic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of reagents and catalysts is crucial to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
(6-Fluoro-4-formylpyridin-2-YL)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Conversion to (6-Fluoro-4-carboxypyridin-2-YL)acetic acid.
Reduction: Formation of (6-Fluoro-4-hydroxymethylpyridin-2-YL)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(6-Fluoro-4-formylpyridin-2-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of (6-Fluoro-4-formylpyridin-2-YL)acetic acid involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to participate in hydrogen bonding and other interactions, while the formyl and acetic acid groups contribute to its reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
(6-Chloro-4-formylpyridin-2-YL)acetic acid: Similar structure but with a chloro group instead of a fluoro group.
(6-Bromo-4-formylpyridin-2-YL)acetic acid: Contains a bromo group instead of a fluoro group.
(6-Methyl-4-formylpyridin-2-YL)acetic acid: Features a methyl group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in (6-Fluoro-4-formylpyridin-2-YL)acetic acid imparts unique electronic properties, making it more reactive and capable of forming stronger interactions compared to its chloro, bromo, and methyl analogs. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H6FNO3 |
|---|---|
分子量 |
183.14 g/mol |
IUPAC名 |
2-(6-fluoro-4-formylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H6FNO3/c9-7-2-5(4-11)1-6(10-7)3-8(12)13/h1-2,4H,3H2,(H,12,13) |
InChIキー |
SESAEVIYKKIGLT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1CC(=O)O)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















